molecular formula C24H30N4O2 B1139080 Thermopsidine CAS No. 492-02-4

Thermopsidine

Número de catálogo: B1139080
Número CAS: 492-02-4
Peso molecular: 406.5 g/mol
Clave InChI: LEXDAVFCJPDCNA-VNTMZGSJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Product Identification: The compound known under the identifier "CC4" requires precise specification. Suppliers and researchers must confirm the exact chemical structure and IUPAC name to ensure accuracy and safety. Applications and Research Value: The research applications for a compound labeled "CC4" are entirely dependent on its verified chemical identity. Potential areas could include serving as a precursor in organic synthesis, a ligand in catalysis, or a standard in analytical chemistry. The specific research value and mechanism of action must be detailed based on peer-reviewed scientific literature. Usage Note: This product is labeled with the identifier CC4 and is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Disclaimer: The information provided here is a template. The supplier is responsible for verifying the precise chemical identity, properties, and safe handling procedures of the actual compound supplied under the name "CC4."

Propiedades

IUPAC Name

(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2/c29-23-5-1-3-21-19-9-17(13-27(21)23)11-25(15-19)7-8-26-12-18-10-20(16-26)22-4-2-6-24(30)28(22)14-18/h1-6,17-20H,7-16H2/t17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXDAVFCJPDCNA-VNTMZGSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CCN4CC5CC(C4)C6=CC=CC(=O)N6C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN(C[C@@H]1C3=CC=CC(=O)N3C2)CCN4C[C@@H]5C[C@H](C4)C6=CC=CC(=O)N6C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801099002
Record name (1R,5S)-1,2,3,4,5,6-Hexahydro-3-[2-[(1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl]-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492-02-4
Record name (1R,5S)-1,2,3,4,5,6-Hexahydro-3-[2-[(1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl]-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,5S)-1,2,3,4,5,6-Hexahydro-3-[2-[(1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl]-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 492-02-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

C–H Activation of Cytisine and Subsequent Dimerization

The first approach begins with (–)-cytisine (6a ), which undergoes Ir-catalyzed borylation at the C(10) position. Using [Ir(COD)OMe]₂ and 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) as ligands, cytisine derivatives are converted to boronate esters (8e ) with quantitative yields. Subsequent copper-mediated bromination replaces the boronate group with bromine, yielding 10-bromocytisine (9 ).

Dimerization is achieved via N-alkylation using 1,2-dibromoethane, forming the ethylene-bridged CC4 bisbromide (10 ) in 70% overall yield (Scheme 3). This intermediate serves as a versatile precursor for further functionalization. For example, palladium-catalyzed cross-coupling reactions introduce substituents such as cyano (–CN) or methyl (–CH₃) groups at C(10), producing derivatives like 12a and 12b (Table 2).

Key Reaction Conditions:

  • Borylation: [Ir(COD)OMe]₂ (2 mol%), dtbpy (4 mol%), B₂pin₂ (0.7 eq), THF, reflux.

  • Bromination: CuBr₂, MeOH/H₂O, 80°C.

  • Dimerization: 1,2-dibromoethane, K₂CO₃, DMF.

Direct Double C–H Activation of CC4

The second method bypasses cytisine modification by directly subjecting CC4 (7 ) to double C–H borylation. Using excess B₂pin₂ (2.8 eq) and the same Ir/dtbbpy catalyst system, CC4 undergoes borylation at both C(10) positions, yielding bisboronate 11 in near-quantitative yield (Scheme 4). This intermediate is then brominated to regenerate bisbromide 10 , which is interchangeable with intermediates from the first route.

Advantages Over the First Approach:

  • Eliminates the need for N-Boc protection/deprotection steps.

  • Tolerates diverse functional groups during subsequent transformations (e.g., Suzuki couplings).

Comparative Analysis of Synthetic Routes

Parameter Cytisine Route Direct CC4 Route
Starting Material (–)-CytisinePreformed CC4
Steps to Bisbromide 3 (borylation, bromination, dimerization)2 (borylation, bromination)
Functional Group Tolerance Moderate (racemic byproducts possible)High (avoids N-alkylation side reactions)
Scalability Demonstrated at 5-gram scaleNot explicitly reported

The direct route offers superior efficiency and flexibility, particularly for introducing electron-withdrawing groups (e.g., –CN) via Pd catalysis. However, the cytisine-based method remains valuable for accessing N-substituted variants.

Critical Reaction Optimizations

Regioselective Borylation

The high regioselectivity of Ir-catalyzed borylation at C(10) is attributed to the electron-deficient pyridone ring, which directs metallation to the para position. This selectivity is conserved across cytisine and CC4, enabling predictable functionalization.

Purification Strategies

Crude boronate intermediates (8e , 11 ) require minimal purification. For example, bisboronate 11 is isolated by washing with diethyl ether, removing excess B₂pin₂ and ligands. This simplicity facilitates large-scale synthesis.

Applications of Synthetic CC4 Derivatives

CC4 derivatives exhibit modulated pharmacological profiles compared to cytisine. For instance:

  • 12a (C(10)=–CN): Enhances α6β2 selectivity.

  • 12b (C(10)=–CH₃): Reduces efficacy at α7 nAChRs while retaining partial agonism at α4β2.

These modifications highlight the utility of CC4 as a scaffold for developing subtype-selective nAChR ligands.

Análisis De Reacciones Químicas

Tipos de Reacciones

El tetracloruro de carbono experimenta varios tipos de reacciones químicas, que incluyen:

    Hidrólisis: Reacciona con agua para formar dióxido de carbono y ácido clorhídrico. [ \text{CCl}4 + 2\text{H}_2\text{O} \rightarrow \text{CO}_2 + 4\text{HCl} ]

    Reducción: Puede reducirse a cloroformo (CHCl₃) usando zinc y ácido clorhídrico. [ \text{CCl}_4 + \text{Zn} + 2\text{HCl} \rightarrow \text{CHCl}_3 + \text{ZnCl}_2 ]

    Sustitución: Sufre reacciones de sustitución nucleofílica con varios nucleófilos.

Reactivos y Condiciones Comunes

    Hidrólisis: Agua, típicamente en condiciones ácidas o básicas.

    Reducción: Zinc y ácido clorhídrico.

    Sustitución: Varios nucleófilos como iones hidróxido, amoníaco o aminas.

Productos Principales

    Hidrólisis: Dióxido de carbono y ácido clorhídrico.

    Reducción: Cloroformo y cloruro de zinc.

    Sustitución: Depende del nucleófilo utilizado, resultando en varios productos sustituidos.

Aplicaciones Científicas De Investigación

El tetracloruro de carbono tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El tetracloruro de carbono ejerce sus efectos tóxicos principalmente a través de la formación de radicales libres. Cuando es metabolizado por el hígado, forma radicales triclorometilo (CCl₃•), que pueden causar peroxidación lipídica y dañar las membranas celulares. Esto lleva a la muerte celular y daño hepático {_svg_3}.

Comparación Con Compuestos Similares

Compuestos Similares

    Cloroformo (CHCl₃): Similar en estructura pero menos tóxico.

    Diclorometano (CH₂Cl₂): Menos tóxico y se utiliza como solvente.

    Tetracloroetileno (C₂Cl₄): Se utiliza como solvente y en la limpieza en seco.

Unicidad

El tetracloruro de carbono es único debido a su alta toxicidad y capacidad para formar radicales libres, lo que lo convierte en un potente hepatotoxina. Su uso se ha eliminado en gran medida debido a estas propiedades .

Actividad Biológica

CC4, a compound recognized for its selective partial agonist activity at the α4β2 and α6β2 nicotinic acetylcholine receptors (nAChRs), has gained attention in pharmacological research due to its potential therapeutic applications, particularly in the context of nicotine addiction. This article delves into the biological activity of CC4, presenting detailed findings from various studies, case analyses, and relevant data tables.

Chemical Profile

  • Chemical Name : (1 R,5 S)-1,2,3,4,5,6-Hexahydro-3-[2-[(1 R,5 S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2 H-pyrido[1,2-a][1,5]diazocin-3(4 H)-yl]ethyl]-1,5-methano-8 H-pyrido[1,2-a][1,5]diazocin-8-one
  • Purity : ≥98%
  • Affinities :
    • Ki values: 12 nM (α6β2), 26 nM (α4β2)
    • Low affinity for α3β4 (Ki = 4.8 μM) and α7 receptors (Ki = 13 μM) .

Biological Activity

CC4 exhibits significant biological activity through its action on nAChRs. Its role as a partial agonist at α4β2 and α6β2 receptors is particularly noteworthy:

  • Dopamine Release : In vitro studies demonstrate that CC4 stimulates dopamine release from striatal slices, indicating its potential influence on dopaminergic pathways associated with reward and addiction .
  • Behavioral Effects : In vivo experiments have shown that CC4 attenuates nicotine-induced self-administration and conditioned place preference in rat models. This suggests that CC4 may reduce the reinforcing effects of nicotine and could be beneficial in treating nicotine dependence .

Case Studies

Several studies have investigated the effects of CC4 on nicotine addiction:

  • Study on Nicotine Self-Administration :
    • Objective : To evaluate the efficacy of CC4 in reducing nicotine self-administration in rats.
    • Findings : Rats administered CC4 showed a significant reduction in the number of nicotine infusions compared to control groups. This supports the hypothesis that CC4 can mitigate addictive behaviors associated with nicotine .
  • Conditioned Place Preference Study :
    • Objective : To assess the impact of CC4 on conditioned place preference induced by nicotine.
    • Results : Administration of CC4 prior to conditioning sessions resulted in a reduced preference for the nicotine-paired environment, indicating its potential as a therapeutic agent for addiction .

Data Summary Table

The following table summarizes key findings related to the biological activity of CC4:

Study TypeKey FindingsReference
In vitro dopamine releaseStimulates dopamine release from striatal slices
Nicotine self-administrationReduces nicotine intake in rats
Conditioned place preferenceAttenuates nicotine-induced preference

CC4's mechanism involves its selective activation of nAChRs, particularly at the α4β2 and α6β2 subtypes. This selective binding profile may contribute to its ability to modulate dopaminergic signaling pathways without eliciting full agonist effects that could lead to dependence or adverse effects associated with full agonists.

Q & A

What methodological frameworks (e.g., PICO, FINER) are optimal for formulating research questions on CC4's therapeutic mechanisms?

To ensure rigor, use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope of CC4-related questions. For mechanistic studies, integrate PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses, such as:

  • Population : CEACAM5-expressing colorectal cancer xenografts.
  • Intervention : CC4 administration.
  • Comparison : Untreated or IgG control groups.
  • Outcome : Tumor volume reduction, ADCC activity.
  • Time : Longitudinal monitoring (e.g., 8-hour imaging to 30-day tumor growth).
    This ensures specificity and reproducibility in experimental design .

How can researchers validate CC4's specificity for CEACAM5 in preclinical models?

A three-step validation protocol is recommended:

Immunoprecipitation and Western Blot : Use whole-cell lysates (e.g., LS174T colorectal cells) to confirm CC4 binds CEACAM5 .

Proteomic Analysis : Perform tryptic digestion and mass spectrometry to identify peptide sequences unique to CEACAM5 (e.g., peptides 1-4 in Figure 1F of ).

In Vivo Targeting : Inject Cy5-labeled CC4 into tumor-bearing mice and monitor accumulation via fluorescence imaging (tumor/skin contrast ≥4 within 48 hours validates specificity) .

What advanced statistical methods are critical for analyzing CC4's tumor suppression efficacy in vivo?

  • Longitudinal Data Analysis : Use mixed-effects models to assess tumor growth trajectories in nude mice treated with CC4 vs. controls.
  • Error Bar Interpretation : Calculate standard deviation for tumor volume measurements (e.g., LS174T xenografts) to quantify variability.
  • Survival Analysis : Apply Kaplan-Meier curves for time-to-tumor progression endpoints.
    Raw data should be archived in appendices, with processed data (e.g., mean ± SD) presented in tables or graphs .

How should researchers resolve contradictions in CC4's efficacy data across different cancer cell lines?

  • Hypothesis Testing : Compare CC4 binding affinity (e.g., via flow cytometry) across CEACAM5-positive (LS174T, A549) vs. negative cell lines.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., tumor volume, ADCC activity) to identify outliers or confounding variables.
  • Replication Studies : Repeat experiments under standardized conditions (e.g., identical antibody concentrations, imaging protocols) to confirm reproducibility .

What ethical considerations apply to CC4 studies involving animal models?

  • 3Rs Compliance : Follow Replacement, Reduction, Refinement principles. For xenografts, use the minimum number of mice required for statistical power (e.g., n=8/group).
  • Humane Endpoints : Define tumor size thresholds (e.g., 1.5 cm³) for euthanasia to prevent undue suffering.
  • Institutional Approval : Obtain IACUC approval for protocols detailing anesthesia, dosing, and monitoring .

How can CC4's ADCC (Antibody-Dependent Cellular Cytotoxicity) activity be quantified in vitro?

  • Co-Culture Assays : Incubate CC4-bound cancer cells with NK cells and measure cytotoxicity via lactate dehydrogenase (LDH) release.
  • Flow Cytometry : Use CD107a staining to quantify NK cell degranulation.
  • Dose-Response Curves : Titrate CC4 concentrations (0.1–10 µg/mL) to establish EC₅₀ values .

What are the limitations of using CC4 in combination therapies with checkpoint inhibitors?

  • Synergy Testing : Design factorial experiments (e.g., CC4 + anti-PD1) to assess additive vs. synergistic effects on tumor regression.
  • Immune Profiling : Use single-cell RNA sequencing to identify changes in tumor-infiltrating lymphocytes post-treatment.
  • Toxicity Monitoring : Track liver enzymes and cytokine storms in dual-therapy cohorts .

How should researchers address batch-to-batch variability in CC4 production?

  • Quality Control : Implement SDS-PAGE and size-exclusion chromatography to verify antibody purity (>95%).
  • Binding Affinity Assays : Use surface plasmon resonance (SPR) to confirm consistent KD values across batches.
  • Bioactivity Testing : Standardize in vitro ADCC assays as a release criterion .

What cross-disciplinary methodologies enhance CC4's translational potential?

  • Bioinformatics : Integrate TCGA data to correlate CEACAM5 expression with patient survival in colorectal cancer.
  • Nanoparticle Conjugation : Explore CC4-loaded liposomes for improved tumor penetration.
  • Clinical Trial Design : Use adaptive Phase I/II trials to optimize dosing based on preclinical PK/PD models .

How can conflicting data on CC4's off-target effects be systematically evaluated?

  • Toxicogenomics : Perform RNA-seq on non-tumor tissues (e.g., liver, spleen) post-CC4 treatment.
  • Cross-Reactivity Screening : Test CC4 against human tissue microarrays to identify non-CEACAM5 targets.
  • Dose Escalation Studies : Identify no-observed-adverse-effect levels (NOAEL) in primate models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thermopsidine
Reactant of Route 2
Thermopsidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.